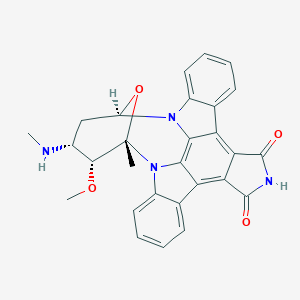

7-Oxostaurosporine

説明

7-Oxostaurosporine is the oxidised and highly fluorescent analogue of UCN-01 and UCN-02. This compound is a potent inhibitor of protein kinase C and formation of cellular blebs induced by phorbols. This compound possesses comparable activity against tumor cells lines to UCN-01. Despite its close relationship to UCN-01 and staurosporine, limited access to the metabolite has restricted a more complete investigation of its properties.

作用機序

Target of Action

7-Oxostaurosporine is a potent inhibitor of protein kinases . Its primary targets include Protein Kinase C (PKC) , Protein Kinase A (PKA) , Phosphorylase Kinase , Epidermal Growth Factor Receptor (EGFR) , and c-Src . These kinases are crucial enzymes that phosphorylate proteins, thereby regulating numerous cellular processes including cell cycle and growth .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It achieves this by binding to the ATP-binding site on the kinase, preventing ATP from binding and thus inhibiting the kinase . This interaction results in changes in the phosphorylation status of proteins, which can alter cellular processes .

Biochemical Pathways

The inhibition of protein kinases by this compound affects several biochemical pathways. For instance, it can lead to cell cycle arrest in the G2/M phase . This means that the cells are prevented from dividing, which can slow or stop the growth of cancer cells .

Pharmacokinetics

It is known to be soluble in dmf, dmso, ethanol, and methanol , which suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the induction of cell cycle arrest in the G2/M phase . This can lead to the death of cancer cells, as they are unable to divide and proliferate . It has been shown to be cytotoxic to various cancer cell lines .

生化学分析

Biochemical Properties

7-Oxostaurosporine plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It inhibits protein kinase C (PKC), protein kinase A (PKA), phosphorylase kinase, epidermal growth factor receptor (EGFR), and c-Src . These interactions are characterized by the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. The inhibition of these kinases leads to various downstream effects, including the modulation of cell signaling pathways and the induction of apoptosis .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It induces cell cycle arrest in the G2/M phase in human leukemia K562 cells . Additionally, it has been shown to increase apoptosis in pancreatic carcinoma cells by activating caspase-9 and decreasing the expression of Bcl2 and Bad . These effects are mediated through the intrinsic signaling pathway, highlighting the compound’s potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It inhibits the cell cycle at the G2 stage, leading to the accumulation of 4C DNA cells . The compound’s inhibition of PKC and other kinases disrupts various signaling pathways, resulting in cell cycle arrest and apoptosis . Additionally, this compound’s ability to inhibit the formation of cellular blebs induced by phorbols further underscores its role in modulating cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s cytotoxicity was evaluated using the MTT assay after 72 hours of incubation, revealing IC50 values in the nanomolar range . The stability and degradation of this compound in vitro and in vivo studies have shown that it remains effective over extended periods, with long-term effects on cellular function being observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At a dosage of 6 mg/kg administered intravenously once daily, the compound significantly reduced tumor growth without causing noticeable adverse effects on body weight . Higher doses may lead to toxic effects, emphasizing the importance of determining the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of PKC and other kinases . This inhibition affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s interaction with enzymes and cofactors further modulates these pathways, contributing to its overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its efficacy and activity. The compound’s poor water solubility necessitates its transport via specific carriers, ensuring its delivery to target sites .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to disrupt the plasmalemmal localization of phosphatidylserine and K-Ras, leading to their redistribution to endosomes and endomembranes . This mislocalization affects various cellular processes, including signal transduction and membrane dynamics .

生物活性

7-Oxostaurosporine (7-OSTS) is a derivative of staurosporine, a potent indole-carbazole alkaloid known for its diverse biological activities, particularly in cancer therapy and as a kinase inhibitor. This article explores the biological activity of 7-OSTS, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Derivation

This compound is structurally related to staurosporine, which was first isolated from the fermentation broth of Streptomyces. The modification at the 7-position enhances its biological activity compared to its parent compound. The chemical structure of 7-OSTS allows it to interact with various biological targets, including protein kinases.

Anticancer Activity

Research indicates that 7-OSTS exhibits significant cytotoxic effects against various tumor cell lines. A study demonstrated that 7-OSTS showed IC₅₀ values in the nanomolar range, indicating high potency. For instance, it was found to be up to 14 times more cytotoxic than staurosporine itself across a panel of human tumor cell lines, including HL-60 (human leukemia), K562 (chronic myeloid leukemia), and MDA-MB-435 (breast cancer) cells .

Cytotoxicity Data

| Cell Line | IC₅₀ (nM) | Selectivity Index (against PBMC) |

|---|---|---|

| HL-60 | 10.33 | 26.46 |

| K562 | 57.90 | 11.87 |

| MDA-MB-435 | 28.68 | 3.64 |

| PBMC (Normal Cells) | 687.08 | - |

The selectivity index indicates that 7-OSTS is significantly more effective against cancer cells than normal peripheral blood mononuclear cells (PBMC), suggesting it may have a favorable therapeutic window for cancer treatment .

The mechanism by which 7-OSTS exerts its effects involves several pathways:

- Cell Cycle Arrest : Treatment with 7-OSTS leads to G2/M phase arrest in cancer cells, which is critical for preventing cell division and inducing apoptosis .

- Apoptosis Induction : The compound has been shown to induce apoptosis characterized by nuclear DNA fragmentation and chromatin condensation .

- Kinase Inhibition : As a potent inhibitor of protein kinase C (PKC), 7-OSTS disrupts signaling pathways essential for cell survival and proliferation. It has been reported to inhibit PKC activity at concentrations as low as 3 ng/ml .

Anti-Amoebic Activity

In addition to its anticancer properties, 7-OSTS also exhibits antiamoebic activity against Acanthamoeba castellanii, a pathogenic protozoan. The compound affects membrane permeability and induces mitochondrial damage in trophozoites, leading to cell death . An IC₅₀ value of 0.92 µM was observed against cysts of A. castellanii, indicating potential for therapeutic application in amoebic infections.

Case Studies and Research Findings

Several studies have highlighted the diverse applications and mechanisms of action of 7-OSTS:

- A study on the effects of 7-OSTS on HL-60 leukemia cells revealed that treatment resulted in sustained cytostatic effects over time, with significant accumulation of cells in the G2/M phase .

- Another investigation focused on the antiamoebic properties demonstrated that 7-OSTS treatment resulted in significant morphological changes consistent with programmed cell death pathways in Acanthamoeba .

科学的研究の応用

Chemical Structure and Derivatives

7-Oxostaurosporine is characterized by its indole-carbazole structure, which is a common feature among staurosporine derivatives. The compound has been studied alongside related derivatives such as 2-hydroxy-7-oxostaurosporine and 3-hydroxy-7-oxostaurosporine, which exhibit varying degrees of biological activity.

| Compound | Structure |

|---|---|

| This compound | This compound Structure |

| 2-Hydroxy-7-oxostaurosporine | 2-Hydroxy-7-oxostaurosporine Structure |

| 3-Hydroxy-7-oxostaurosporine | 3-Hydroxy-7-oxostaurosporine Structure |

Cytotoxicity Studies

Research indicates that this compound exhibits significant cytotoxicity against various human tumor cell lines. In studies conducted on cell lines such as HL-60 (leukemia), Molt-4, and MDA-MB-435 (breast cancer), the compound demonstrated IC₅₀ values in the nanomolar range, making it up to 14 times more potent than staurosporine itself .

Comparative Efficacy

In comparative studies, this compound and its derivatives showed enhanced selectivity for cancer cells over normal cells. For instance, the selectivity index for 2-hydroxy-7-oxostaurosporine was significantly higher than that for standard staurosporine when tested against peripheral blood mononuclear cells (PBMCs) compared to tumor cells .

Anti-inflammatory Properties

Emerging research suggests that staurosporine derivatives may also possess anti-inflammatory properties. For example, compounds derived from marine sources have shown potential in inhibiting pro-inflammatory cytokines such as IL-6 and inducible nitric oxide synthase (iNOS), indicating a broader therapeutic application beyond cancer treatment .

Clinical Trials and Future Directions

Several derivatives of staurosporine, including midostaurine (a synthetic derivative), are currently undergoing clinical trials for various malignancies. The promising results from preclinical studies involving this compound warrant further investigation into its pharmacokinetics and safety profiles in human subjects .

特性

IUPAC Name |

(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,29H,12H2,1-3H3,(H,30,33,34)/t15-,18-,25-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTTVLREWUNNRO-UGZRAAABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(=O)NC6=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。